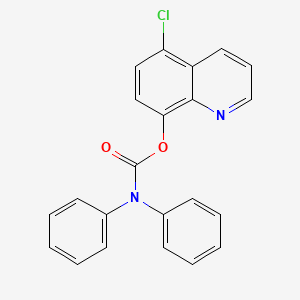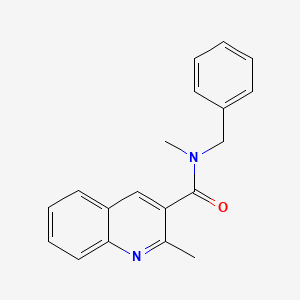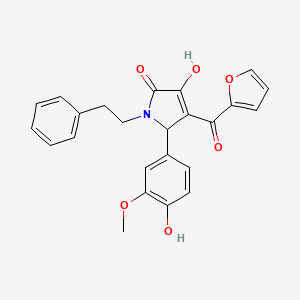![molecular formula C27H29N3O6 B12136354 1-ethyl-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136354.png)
1-ethyl-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-ethyl-4’-hydroxy-3’-(4-methoxybenzoyl)-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione” is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a combination of indole and pyrrole rings, making it a significant molecule in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of “1-ethyl-4’-hydroxy-3’-(4-methoxybenzoyl)-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione” typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrrole precursors, followed by their coupling through a spiro linkage. Common reagents used in these reactions include:
- Indole derivatives
- Pyrrole derivatives
- Morpholine
- Benzoyl chloride
- Ethylating agents
Industrial Production Methods: Industrial production of such complex compounds often requires advanced techniques such as:
- High-pressure liquid chromatography (HPLC)
- Column chromatography
- Recrystallization
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
- Oxidation : Conversion of hydroxyl groups to carbonyl groups.
- Reduction : Reduction of carbonyl groups to hydroxyl groups.
- Substitution : Replacement of functional groups with other substituents.
- Oxidizing agents : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
- Reducing agents : Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
- Substitution reagents : Halogenating agents, Nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying spiro compounds’ properties and reactivity.
Biology: In biological research, this compound may serve as a probe for studying enzyme interactions and cellular pathways. Its morpholine moiety is known to interact with various biological targets.
Medicine: In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of “1-ethyl-4’-hydroxy-3’-(4-methoxybenzoyl)-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione” involves its interaction with specific molecular targets. The morpholine group can interact with enzymes or receptors, modulating their activity. The indole and pyrrole rings may also participate in binding to proteins or nucleic acids, affecting cellular processes.
相似化合物的比较
Similar Compounds:
- Spiro[indole-pyrrole] derivatives
- Morpholine-containing compounds
- Benzoyl-substituted indoles
Uniqueness: This compound’s uniqueness lies in its combination of functional groups and spiro linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities.
属性
分子式 |
C27H29N3O6 |
|---|---|
分子量 |
491.5 g/mol |
IUPAC 名称 |
(4'E)-1-ethyl-4'-[hydroxy-(4-methoxyphenyl)methylidene]-1'-(2-morpholin-4-ylethyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C27H29N3O6/c1-3-29-21-7-5-4-6-20(21)27(26(29)34)22(23(31)18-8-10-19(35-2)11-9-18)24(32)25(33)30(27)13-12-28-14-16-36-17-15-28/h4-11,31H,3,12-17H2,1-2H3/b23-22- |
InChI 键 |
CSVPFOFXVCRSAX-FCQUAONHSA-N |
手性 SMILES |
CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)OC)\O)/C(=O)C(=O)N3CCN5CCOCC5 |
规范 SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)OC)O)C(=O)C(=O)N3CCN5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B12136288.png)
![6-Chloro-2-(3-fluoro-4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B12136292.png)


![N-(2,4-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12136301.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12136304.png)
![N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12136316.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136320.png)


![7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol](/img/structure/B12136337.png)
![(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136344.png)
![2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B12136363.png)
